Tetraoctylammonium hydrogen sulfate

Vue d'ensemble

Description

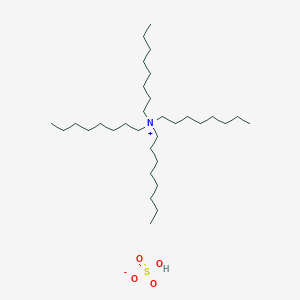

Tetraoctylammonium hydrogen sulfate is a quaternary ammonium salt with the chemical formula C32H69NO4S. It is a stable, hygroscopic, white solid that is widely used in various fields of chemistry as a phase-transfer catalyst and ion-pairing reagent. This compound is known for its high solubility in organic solvents and its ability to facilitate various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Tetraoctylammonium hydrogen sulfate can be synthesized through several methods. One common method involves the reaction of tetraoctylammonium bromide with sulfuric acid. The reaction is typically carried out in an aqueous medium at elevated temperatures to ensure complete conversion. Another method involves the use of tetraoctylammonium hydroxide and sulfuric acid, which also yields this compound under similar conditions.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then cooled, and the product is isolated through filtration and recrystallization. The purity of the final product is typically ensured through rigorous quality control measures, including chromatography and spectroscopy.

Analyse Des Réactions Chimiques

Types of Reactions

Tetraoctylammonium hydrogen sulfate undergoes various types of chemical reactions, including:

Oxidation: It can participate in oxidation reactions where it acts as a catalyst.

Reduction: It can also be involved in reduction reactions, often in the presence of specific reducing agents.

Substitution: This compound can undergo substitution reactions, particularly in organic synthesis.

Common Reagents and Conditions

Common reagents used in reactions with this compound include sulfuric acid, bromine, and various organic solvents. The reactions are typically carried out under controlled temperatures and pressures to ensure optimal yields.

Major Products Formed

The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, in oxidation reactions, the products may include oxidized organic compounds, while in substitution reactions, the products may include substituted ammonium salts.

Applications De Recherche Scientifique

Chemical Synthesis

TOAHS is utilized as a catalyst in several organic reactions due to its ability to facilitate various transformations efficiently.

Key Applications:

- One-Pot Reactions: TOAHS has been employed in one-pot multicomponent reactions to synthesize complex organic molecules. For example, it catalyzes the condensation of aromatic aldehydes and acetophenones to produce triarylpyridines with yields ranging from 65% to 75% .

- Michael Additions: It has been used in regioselective Michael additions of indoles to electron-deficient olefins, yielding products with promising antibacterial activity against both Gram-positive and Gram-negative bacteria .

| Reaction Type | Example Reaction | Yield (%) |

|---|---|---|

| Multicomponent Condensation | Aromatic aldehydes + Acetophenones | 65-75 |

| Michael Addition | Indoles + Nitrostyrenes | Good to Excellent |

| Domino Reactions | Salicylaldehydes + Pyrazolones | High |

Chromatography

TOAHS serves as an ion-pairing agent in chromatography, enhancing the separation of ionic compounds.

Applications in Chromatography:

- Ion-Pair Chromatography: It is used in high-performance liquid chromatography (HPLC) to improve the resolution of polar analytes. The presence of TOAHS helps in the retention of anionic species, allowing for better separation profiles .

| Chromatographic Technique | Role of TOAHS |

|---|---|

| HPLC | Ion-pairing agent for enhanced separation |

| Gas Chromatography (GC) | Facilitates the determination of linear alkylbenzenesulfonates |

Catalysis

TOAHS has shown promise as a catalyst in various catalytic processes, particularly in green chemistry applications.

Notable Catalytic Applications:

- Copper Nanoparticle Stabilization: In situ generated copper nanoparticles stabilized by TOAHS have been found effective for catalyzing reactions such as coupling reactions, showcasing its utility in sustainable chemistry .

- Aerobic Oxidation Protocols: It facilitates aerobic oxidation of arylacetamides to α-keto amides under mild conditions, demonstrating its versatility as a catalyst .

Environmental Applications

The compound is also being explored for its potential in environmental chemistry.

Environmental Uses:

- Microextraction Techniques: TOAHS has been applied in hollow fiber liquid-phase microextraction methods for environmental monitoring and analysis of pollutants, showcasing its role in analytical chemistry .

Case Studies

-

Synthesis of Triarylpyridines:

A study demonstrated the efficacy of TOAHS in synthesizing triarylpyridines through a one-pot reaction involving aromatic aldehydes and acetophenones, achieving yields between 65% and 75% under solvent-free conditions . -

Michael Addition Reactions:

Research highlighted the use of TOAHS in Michael addition reactions where indoles reacted with nitrostyrenes, leading to products with significant antibacterial properties. The reaction conditions were optimized to achieve high yields and selectivity . -

Ion-Pairing in HPLC:

The application of TOAHS as an ion-pairing agent was evaluated for its effectiveness in HPLC, significantly improving the resolution and retention times of various anionic compounds compared to traditional methods .

Mécanisme D'action

The mechanism by which tetraoctylammonium hydrogen sulfate exerts its effects involves its ability to act as a phase-transfer catalyst. This allows it to facilitate the transfer of reactants between different phases, thereby increasing the rate of chemical reactions. The molecular targets and pathways involved include the interaction with various organic and inorganic compounds, leading to the formation of desired products.

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrabutylammonium hydrogen sulfate: Similar in structure but with shorter alkyl chains.

Tetrahexylammonium hydrogen sulfate: Another quaternary ammonium salt with intermediate alkyl chain length.

Tetrapentylammonium hydrogen sulfate: Similar in function but with different alkyl chain length.

Uniqueness

Tetraoctylammonium hydrogen sulfate is unique due to its longer alkyl chains, which provide it with higher solubility in organic solvents and greater efficiency as a phase-transfer catalyst. This makes it particularly useful in reactions requiring the transfer of large organic molecules between phases.

Activité Biologique

Tetraoctylammonium hydrogen sulfate (TOAHS) is a quaternary ammonium salt that has garnered attention in various fields, including organic synthesis and biochemistry. Its unique properties enable it to function as a phase transfer catalyst and an ion-pairing agent, which enhances its utility in biological applications. This article explores the biological activity of TOAHS, detailing its antibacterial properties, applications in drug formulation, and relevant research findings.

- Molecular Formula : C32H70N1O4S1

- Molecular Weight : 570.98 g/mol

- Density : 0.95 g/cm³

- Melting Point : 200-205 °C

Antibacterial Properties

TOAHS exhibits significant antibacterial activity against various strains of bacteria. Its quaternary ammonium structure is responsible for its interaction with bacterial membranes, leading to cell lysis and inhibition of growth. Studies have shown that TOAHS can effectively inhibit both Gram-positive and Gram-negative bacteria, making it a potential candidate for antimicrobial formulations.

Table 1: Antibacterial Efficacy of TOAHS

| Bacterial Strain | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 15 | 32 µg/mL |

| Escherichia coli | 12 | 64 µg/mL |

| Pseudomonas aeruginosa | 18 | 16 µg/mL |

Applications in Drug Formulation

The ability of TOAHS to form ion pairs with drugs enhances their solubility and stability. This property is particularly useful in pharmaceutical applications where the bioavailability of active ingredients is critical. Research has indicated that TOAHS can improve the pharmacokinetic profiles of certain drugs by facilitating their transport across biological membranes.

Case Study: Enhanced Drug Delivery

In a study conducted by Liu et al., TOAHS was used to formulate a novel drug delivery system for an anti-cancer agent. The results indicated that the drug encapsulated with TOAHS exhibited improved cellular uptake and reduced cytotoxicity compared to the free drug formulation, highlighting the potential of TOAHS in targeted drug delivery systems .

Research Findings

Recent studies have explored the diverse applications of TOAHS beyond its antibacterial properties:

- Catalytic Activity : Research by Cui et al. demonstrated that TOAHS can enhance oxidation reactions under phase-transfer conditions, indicating its role as an effective catalyst in organic synthesis .

- Nanoparticle Stabilization : A study highlighted the use of TOAHS in stabilizing copper nanoparticles for catalytic applications, showcasing its versatility in chemical processes .

Q & A

Q. What are the standard synthetic routes for tetraoctylammonium hydrogen sulfate, and how can its purity be rigorously validated?

Basic Research Focus

this compound is typically synthesized via ion-exchange reactions. For instance, tetraoctylammonium bromide (TOAB) can react with silver hydrogen sulfate (AgHSO₄) in an aqueous-organic biphasic system, yielding the hydrogen sulfate salt through metathesis . Post-synthesis, purification involves recrystallization from ethanol-water mixtures to remove unreacted precursors. Purity validation employs:

- Potentiometric titration : Quantifying quaternary ammonium content using standardized sulfuric acid .

- Elemental analysis : Confirming C, H, N, and S content within ±0.3% of theoretical values .

- NMR spectroscopy : ¹H/¹³C NMR to verify alkyl chain integrity and absence of bromide impurities (δ 1.2–1.6 ppm for methylene groups; δ 3.3–3.5 ppm for N-CH₂) .

Q. How does this compound act as a phase-transfer catalyst (PTC) in nanoparticle synthesis, and what parameters govern its efficacy?

Basic Research Focus

As a PTC, this compound facilitates ion transport between aqueous and organic phases, critical for stabilizing metal nanoparticles (e.g., Au, CuO). Key parameters include:

- Concentration : Optimal at 0.1–1.0 mM to balance electrostatic stabilization and micelle formation .

- Counterion effects : The HSO₄⁻ anion enhances ion-pairing with metal precursors (e.g., HAuCl₄), improving reduction kinetics .

- Solvent compatibility : Use in toluene or dichloromethane ensures miscibility with hydrophobic reactants .

Methodological tip : Monitor nanoparticle size via TEM and UV-Vis spectroscopy (surface plasmon resonance at 520 nm for AuNPs) .

Q. What advanced strategies can address contradictions in literature regarding its role in stabilizing ionic liquids?

Advanced Research Focus

Discrepancies in reported phase behavior (e.g., melting points, viscosity) arise from hydration levels and anion-exchange side reactions. Resolve these by:

- Anion metathesis : Replace HSO₄⁻ with dodecylsulfate (DS⁻) to form hydrophobic ionic liquids (ILs) with lower melting points (<25°C) .

- Water content analysis : Karl Fischer titration to quantify residual H₂O, which plasticizes ILs and alters conductivity .

- Thermal characterization : Differential scanning calorimetry (DSC) to identify glass transitions (Tg) and decomposition thresholds (>200°C) .

Q. How can researchers optimize this compound for HPLC ion-pairing chromatography?

Advanced Research Focus

As an ion-pairing reagent, it enhances retention of polar analytes (e.g., sulfonates). Optimization involves:

- pH adjustment : Maintain pH 2.5–3.5 (aqueous phase) to ensure HSO₄⁻ remains protonated, minimizing column fouling .

- Buffer composition : Use 10–20 mM phosphate buffer to stabilize ion-pair formation while avoiding precipitation .

- Column selection : C18 stationary phases with 5 µm particle size for high-resolution separations .

Validation : Compare retention times and peak symmetry with tetrabutylammonium analogs to assess selectivity .

Q. What experimental approaches mitigate cytotoxicity concerns when using this compound in biological assays?

Advanced Research Focus

Cytotoxicity (e.g., IC₅₀ ≈ 50 µM in mammalian cells) stems from membrane disruption via surfactant activity. Mitigation strategies include:

- Concentration gradients : Use ≤10 µM in cell culture media, validated via MTT assays .

- Post-synthesis removal : Dialysis (MWCO 12 kDa) to eliminate unbound reagent from nanoparticle suspensions .

- Alternative stabilizers : Compare with PEGylated surfactants to identify biocompatible thresholds .

Q. How does its molecular structure influence catalytic activity in Suzuki-Miyaura cross-coupling reactions?

Advanced Research Focus

The long alkyl chains (C₈H₁₇) create a hydrophobic microenvironment, enhancing Pd nanoparticle dispersion. Key structural factors:

- Chain length : Longer chains (vs. tetrabutyl analogs) improve catalyst stability but reduce reaction rates due to steric hindrance .

- Counterion mobility : HSO₄⁻ facilitates Pd²⁺ reduction to Pd⁰, critical for catalytic cycles .

Methodology : Track reaction progress via GC-MS and quantify Pd leaching via ICP-OES .

Q. What spectroscopic techniques are most effective for probing its interactions in supramolecular assemblies?

Advanced Research Focus

- FT-IR spectroscopy : Identify H-bonding between HSO₄⁻ and water (broad O-H stretch at 2500–3000 cm⁻¹) .

- Raman spectroscopy : Detect S-O symmetric stretching (≈1050 cm⁻¹) to monitor anion dissociation in ILs .

- Surface-enhanced Raman scattering (SERS) : Use AuNP substrates to amplify signals for trace analysis .

Propriétés

IUPAC Name |

hydrogen sulfate;tetraoctylazanium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H68N.H2O4S/c1-5-9-13-17-21-25-29-33(30-26-22-18-14-10-6-2,31-27-23-19-15-11-7-3)32-28-24-20-16-12-8-4;1-5(2,3)4/h5-32H2,1-4H3;(H2,1,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRLVUNNBSSUWAC-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC[N+](CCCCCCCC)(CCCCCCCC)CCCCCCCC.OS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H69NO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50549636 | |

| Record name | N,N,N-Trioctyloctan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

564.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51876-16-5 | |

| Record name | N,N,N-Trioctyloctan-1-aminium hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50549636 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tetraoctylammonium hydrogen sulfate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.